molecular formula C21H18ClN3 B11431445 6-chloro-N,2-bis(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

6-chloro-N,2-bis(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11431445
M. Wt: 347.8 g/mol
InChI Key: JHOKGCSIVYJYKE-UHFFFAOYSA-N
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Description

6-chloro-N,2-bis(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a compound belonging to the imidazo[1,2-a]pyridine class. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a fused bicyclic system, which is recognized for its stability and potential as a pharmacophore.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N,2-bis(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine can be achieved through various methods. One common approach involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.

. This method, however, has a lower overall yield due to its multistage nature.

Industrial Production Methods

Industrial production of this compound typically involves large-scale multicomponent reactions, which are favored for their efficiency and ability to produce high yields. The use of automated reactors and continuous flow systems can further enhance the scalability of these methods.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N,2-bis(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-chloro-N,2-bis(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-N,2-bis(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to bind to the GABA-A receptor, a ligand-gated chloride channel, to induce sleep and improve sleep quality in patients with insomnia . This interaction modulates the receptor’s activity, leading to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N,2-bis(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its ability to interact with the GABA-A receptor sets it apart from other similar compounds, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C21H18ClN3

Molecular Weight

347.8 g/mol

IUPAC Name

6-chloro-N,2-bis(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C21H18ClN3/c1-14-3-7-16(8-4-14)20-21(23-18-10-5-15(2)6-11-18)25-13-17(22)9-12-19(25)24-20/h3-13,23H,1-2H3

InChI Key

JHOKGCSIVYJYKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)NC4=CC=C(C=C4)C

Origin of Product

United States

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